molecular formula C21H31FN2O2 B5570093 N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide

N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide

Cat. No. B5570093
M. Wt: 362.5 g/mol
InChI Key: BQGHNKVNMAAEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide" typically involves nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile. For instance, the feasibility of nucleophilic displacement of bromide with [18F]fluoride has been demonstrated in the synthesis of radiolabeled compounds for PET radiotracer studies, indicating a potential pathway for synthesizing related compounds (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often involves complex arrangements of rings and substituents. For example, the conformational analysis around the pyrazole C3 substituent can reveal distinct conformations that are crucial for understanding the compound's interactions and stability (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by the presence of functional groups such as carboxamides, fluorophenyl groups, and piperidine rings. These groups can participate in various chemical reactions, including aminomethylation, which involves the addition of an amino group and a formaldehyde derivative to a compound, leading to the formation of new amides or imines (Dotsenko et al., 2012).

Scientific Research Applications

Mycobacterium tuberculosis Inhibitors

Researchers designed and synthesized a series of compounds evaluated for their activity against Mycobacterium tuberculosis. Among these, certain analogues exhibited promising activity and were found not to be cytotoxic at specific concentrations, indicating potential applications in developing new antituberculosis agents (V. U. Jeankumar et al., 2013).

Cannabinoid Receptor Antagonists

Another area of research involves the synthesis of pyrazole derivatives designed to characterize the cannabinoid receptor binding sites. These compounds, serving as pharmacological probes, could potentially antagonize the harmful effects of cannabinoids and cannabimimetic agents, highlighting their significance in therapeutic interventions (R. Lan et al., 1999).

Glycine Transporter 1 Inhibitors

The identification of compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors showcases their potential in modulating glycine levels within the central nervous system. These findings could have implications for the development of treatments targeting disorders associated with glycine transport (Shuji Yamamoto et al., 2016).

Radiotracer Development for CB1 Cannabinoid Receptors

Research on the synthesis of radiolabeled compounds for potential use in studying CB1 cannabinoid receptors through imaging techniques such as PET scans demonstrates the compound's application in neurological studies. This includes understanding cannabinoid receptor distribution and functioning in the brain, offering insights into various psychiatric and neurological conditions (R. Katoch-Rouse & A. Horti, 2003).

properties

IUPAC Name

N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyloxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN2O2/c1-23(21(25)20-7-2-3-14-26-20)16-18-9-12-24(13-10-18)11-8-17-5-4-6-19(22)15-17/h4-6,15,18,20H,2-3,7-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGHNKVNMAAEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC(=CC=C2)F)C(=O)C3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.